2-(4-羟基-3,5-二甲苯基)乙酸

描述

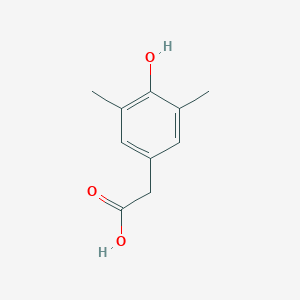

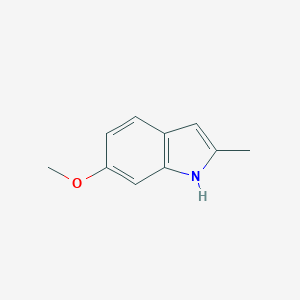

“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a carboxylic acid . Its molecular formula is C10H12O3 .

Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” consists of a benzene ring with two methyl groups and one hydroxyl group attached. An acetic acid group is also attached to the benzene ring .Physical And Chemical Properties Analysis

“2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and refractive index have not been determined .科学研究应用

Organic Synthesis

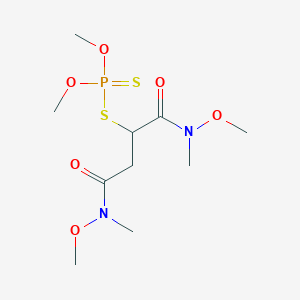

The compound is used in organic synthesis, particularly in the formation of Thia-Michael addition compounds . The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Antimicrobial Efficacy

The compound has been evaluated for its in vitro antibacterial and antifungal activity . The antimicrobial efficacy is determined by the zone of inhibition and minimal inhibitory concentration .

Antioxidant Property

The compound is also evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay .

Molecular Docking

In order to determine the molecular interactions with the bacterial enzyme, the compound is further docked into the active site of the MurB protein of Staphylococcus aureus .

Intermediate in Agrochemicals and Dyestuffs

The compound plays an important role as an intermediate in agrochemicals and dyestuffs .

Preparation of Mexiletine Derivatives

作用机制

Mode of Action

It’s known that the compound has antioxidant properties . It’s possible that it interacts with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

Given its antioxidant properties , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Given its antioxidant properties , it may help protect cells from oxidative damage, which could have various downstream effects on cellular function and health.

属性

IUPAC Name |

2-(4-hydroxy-3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-3-8(5-9(11)12)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINPNKCWFHYQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588001 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

CAS RN |

1989-73-7 | |

| Record name | (4-Hydroxy-3,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)

![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)